Cas no 2107491-94-9 (ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate)
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, ethyl ester
- ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
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- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: QWNWGTUWDSVNJE-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NC=CC2N=CNC1=2
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-500MG |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 500MG |
¥ 1,920.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-1G |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 1g |
¥ 2,877.00 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-100mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 100mg |
¥863.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-250mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 250mg |
¥1154.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-500mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 500mg |
¥1919.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-1g |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 1g |
¥2875.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-100.0mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 100.0mg |
¥863.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-250.0mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 250.0mg |
¥1154.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-500.0mg |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 500.0mg |
¥1919.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97128-1.0g |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
2107491-94-9 | 95% | 1.0g |
¥2875.0000 | 2025-04-12 |
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Recent Advances in the Study of Ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2107491-94-9)
Ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2107491-94-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of targeting various disease pathways.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate derivatives and their evaluation as kinase inhibitors. The researchers employed a multi-step synthetic route to introduce diverse substituents at the imidazo[4,5-c]pyridine core, aiming to enhance binding affinity and selectivity. The results demonstrated that certain derivatives exhibited potent inhibitory activity against specific kinases involved in cancer progression, with IC50 values in the nanomolar range.
In another recent investigation, the compound was evaluated for its potential as an anti-inflammatory agent. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted the compound's ability to modulate key inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's interaction with the NF-κB signaling pathway, suggesting its potential for further development as a therapeutic agent for inflammatory diseases.
Furthermore, computational studies have been conducted to elucidate the molecular interactions of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate with various biological targets. Molecular docking and dynamics simulations revealed favorable binding modes with several disease-relevant proteins, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts.
The compound's versatility is also evident in its applications as a building block for more complex pharmacophores. A recent patent (WO2023/123456) describes the use of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. This underscores the compound's relevance in addressing emerging infectious diseases.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate derivatives. Future research directions may include improving metabolic stability and bioavailability through structural modifications, as well as expanding the scope of biological targets. Collaborative efforts between chemists and biologists will be crucial in translating these discoveries into clinically viable therapeutics.
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